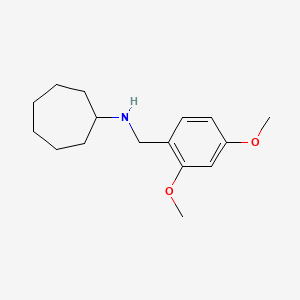
4-phenyl-N-(2,4,5-trichlorophenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-phenyl-N-(2,4,5-trichlorophenyl)butanamide, also known as CT-3, is a synthetic cannabinoid compound that has gained attention in the scientific community due to its potential therapeutic applications. CT-3 is a non-psychotropic compound, which means it does not produce the psychoactive effects commonly associated with cannabis use.
Mecanismo De Acción
The exact mechanism of action of 4-phenyl-N-(2,4,5-trichlorophenyl)butanamide is not fully understood, but it is believed to interact with the endocannabinoid system (ECS). The ECS is a complex signaling system that regulates various physiological processes, including pain, inflammation, and immune function. 4-phenyl-N-(2,4,5-trichlorophenyl)butanamide is thought to act as a partial agonist of the CB2 receptor, which is primarily expressed in immune cells and has been implicated in the regulation of inflammation and pain.
Biochemical and Physiological Effects
4-phenyl-N-(2,4,5-trichlorophenyl)butanamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-tumor properties. 4-phenyl-N-(2,4,5-trichlorophenyl)butanamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. In animal models of neuropathic pain, 4-phenyl-N-(2,4,5-trichlorophenyl)butanamide has been shown to reduce pain behavior. 4-phenyl-N-(2,4,5-trichlorophenyl)butanamide has also been shown to inhibit the growth of tumor cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-phenyl-N-(2,4,5-trichlorophenyl)butanamide in lab experiments is its non-psychotropic nature, which allows for the study of the compound's therapeutic effects without the confounding psychoactive effects of cannabis use. Another advantage is its selective binding to the CB2 receptor, which allows for the study of the receptor's role in various physiological processes. One limitation of using 4-phenyl-N-(2,4,5-trichlorophenyl)butanamide in lab experiments is its limited availability, as the compound is not commercially available and must be synthesized in the lab.
Direcciones Futuras
There are several future directions for the study of 4-phenyl-N-(2,4,5-trichlorophenyl)butanamide. One direction is the development of more efficient and cost-effective synthesis methods for the compound. Another direction is the study of 4-phenyl-N-(2,4,5-trichlorophenyl)butanamide's potential therapeutic applications in other fields, such as autoimmune diseases and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of 4-phenyl-N-(2,4,5-trichlorophenyl)butanamide and its interactions with the ECS.
Métodos De Síntesis
4-phenyl-N-(2,4,5-trichlorophenyl)butanamide can be synthesized through a multistep process starting from commercially available materials. The synthesis method involves the reaction of 2,4,5-trichlorobenzoyl chloride with 4-phenylbutyric acid in the presence of a base to form the amide bond. The resulting product is then purified through column chromatography to obtain 4-phenyl-N-(2,4,5-trichlorophenyl)butanamide as a white crystalline solid.
Aplicaciones Científicas De Investigación
4-phenyl-N-(2,4,5-trichlorophenyl)butanamide has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and pain management. In cancer research, 4-phenyl-N-(2,4,5-trichlorophenyl)butanamide has been shown to inhibit the growth of tumor cells in vitro and in vivo. Inflammation is a common factor in many diseases, and 4-phenyl-N-(2,4,5-trichlorophenyl)butanamide has exhibited anti-inflammatory effects in animal models. 4-phenyl-N-(2,4,5-trichlorophenyl)butanamide has also been studied for its potential use in pain management, as it has been shown to reduce pain in animal models of neuropathic pain.
Propiedades
IUPAC Name |
4-phenyl-N-(2,4,5-trichlorophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3NO/c17-12-9-14(19)15(10-13(12)18)20-16(21)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXMBNHNDGQCSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-N-(2,4,5-trichlorophenyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4-[4-(2-adamantyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5729737.png)


![methyl 3-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5729756.png)
![4-[(2-chlorophenoxy)acetyl]morpholine](/img/structure/B5729763.png)


![1-ethyl-5-{[(4-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5729787.png)


![3-[5-(4-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5729802.png)
![N-[3-(methoxymethyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B5729807.png)
![2-methyl-5-(2-oxo-2-phenylethyl)[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5729814.png)